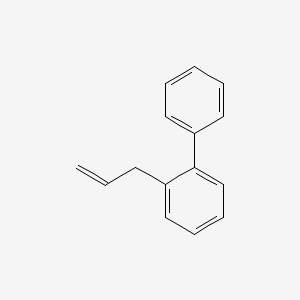

3-(2-Biphenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOILJLHEUSQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593448 | |

| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41658-35-9 | |

| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Biphenyl)-1-propene: Synthesis, Properties, and Applications for the Research Scientist

Introduction: Unveiling the Potential of a Versatile Biphenyl Scaffold

In the landscape of modern medicinal chemistry and materials science, the biphenyl moiety stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its inherent rigidity, chemical stability, and tunable electronic properties make it an attractive building block for the design of novel functional molecules. The introduction of an allyl group at the 2-position of the biphenyl system, affording 3-(2-biphenyl)-1-propene (also known as 2-allylbiphenyl), imparts a unique combination of reactivity and structural features. This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

The strategic placement of the allyl group in this compound offers a versatile handle for a variety of chemical transformations. The double bond is amenable to a wide range of synthetic manipulations, including addition reactions, oxidations, and metal-catalyzed processes. Furthermore, the proximity of the allyl group to the second phenyl ring opens up possibilities for intramolecular cyclization reactions, providing access to complex polycyclic aromatic hydrocarbons. This unique reactivity profile, coupled with the established biological significance of the biphenyl scaffold, positions this compound as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

This guide will delve into the primary synthetic routes for accessing this compound, offering detailed experimental insights and a critical analysis of the underlying chemical principles. We will then present a comprehensive overview of its physicochemical and spectroscopic properties, providing the necessary data for its unambiguous identification and characterization. Finally, we will explore the burgeoning applications of the 2-allylbiphenyl scaffold in drug discovery, highlighting its potential to address a range of therapeutic targets.

PART 1: Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to various functional groups. Here, we discuss three prominent and reliable synthetic strategies: the Suzuki-Miyaura cross-coupling, the Grignard reaction, and the Wittig olefination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Powerful and Versatile Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl compounds.[2] This palladium-catalyzed reaction between an organoboron species and an organic halide offers high functional group tolerance and generally proceeds with high yields.[3] For the synthesis of this compound, two convergent pathways are viable: the coupling of 2-bromobiphenyl with an allylboronic acid derivative or the reaction of phenylboronic acid with 2-allyl-1-bromobenzene. The former is often preferred due to the commercial availability and stability of the starting materials.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is used, which is reduced in situ to Pd(0). The choice of ligand is crucial; bulky and electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃), facilitate the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.[2]

-

Base: A base is required to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and yield.[2]

-

Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethylformamide) and water. The aqueous phase is necessary to dissolve the inorganic base.[4][5]

-

Temperature: The reaction temperature is often elevated (typically between 80-110 °C) to ensure a reasonable reaction rate.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobiphenyl with Allylboronic acid pinacol ester

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobiphenyl (1.0 equiv.), allylboronic acid pinacol ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv.).

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Caption: Suzuki-Miyaura synthesis of this compound.

Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction provides a powerful and straightforward method for the formation of carbon-carbon bonds.[6] For the synthesis of this compound, two main strategies can be employed: the reaction of 2-phenylphenylmagnesium bromide with an allyl halide (e.g., allyl bromide), or the reaction of phenylmagnesium bromide with 2-allyl-1-halobenzene. The former approach is generally more practical due to the relative ease of preparation of the biphenyl Grignard reagent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive and are strong bases; therefore, the reaction must be carried out under strictly anhydrous conditions to prevent quenching of the reagent by water or other protic sources.[6] All glassware should be oven-dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[7]

-

Initiation: The formation of the Grignard reagent from magnesium metal and an organic halide can sometimes have an induction period. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction.[6]

-

Temperature Control: The formation of the Grignard reagent is exothermic. The reaction is typically initiated at room temperature and may require cooling to maintain a controlled reaction rate. The subsequent reaction with the electrophile is also often performed at a reduced temperature (e.g., 0 °C) to minimize side reactions.[8]

Experimental Protocol: Grignard Reaction of 2-Bromobiphenyl and Allyl Bromide

-

In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equiv.).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromobiphenyl (1.0 equiv.) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromobiphenyl solution to the magnesium suspension. If the reaction does not start, gently warm the flask or add a crystal of iodine.

-

Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of allyl bromide (1.0 equiv.) in anhydrous diethyl ether dropwise to the cooled Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.

Wittig Olefination: A Reliable Method for Alkene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[9] To synthesize this compound via this route, 2-biphenylcarboxaldehyde would be reacted with a methylene phosphorane, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Causality Behind Experimental Choices:

-

Ylide Formation: The Wittig reagent, a phosphorus ylide, is a key intermediate. It is typically prepared by treating a phosphonium salt with a strong base. For non-stabilized ylides like methylenetriphenylphosphorane, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[10]

-

Solvent: The reaction is usually carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to prevent the decomposition of the ylide.[9]

-

Reaction Conditions: The formation of the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to control its reactivity. The subsequent reaction with the aldehyde is then carried out, often allowing the reaction to warm to room temperature.[11]

Experimental Protocol: Wittig Reaction of 2-Biphenylcarboxaldehyde

-

Suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes (1.05 equiv.) dropwise. A characteristic orange-red color of the ylide should develop.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2-biphenylcarboxaldehyde (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel to isolate this compound.

PART 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and structural confirmation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 41658-35-9 | [2] |

| Molecular Formula | C₁₅H₁₄ | [2] |

| Molecular Weight | 194.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Not explicitly reported, but estimated to be >250 °C at atmospheric pressure based on related structures. | [12][13] |

| Density | Not explicitly reported, but estimated to be around 1.0 g/mL. | [12] |

| Refractive Index | ~1.555 | [14] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural elucidation of this compound. The expected spectral data are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.20 - 7.60 | m | 9H, Aromatic protons (biphenyl) |

| ~ 5.80 - 6.00 | m | 1H, -CH=CH₂ |

| ~ 5.00 - 5.20 | m | 2H, -CH=CH ₂ |

| ~ 3.40 - 3.60 | d | 2H, Ar-CH ₂-CH=CH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141.5 | Quaternary C (biphenyl) |

| ~ 140.0 | Quaternary C (biphenyl) |

| ~ 137.0 | -C H=CH₂ |

| ~ 130.0 - 127.0 | Aromatic CH (biphenyl) |

| ~ 116.0 | -CH=C H₂ |

| ~ 39.0 | Ar-C H₂- |

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3070 | =C-H stretch (alkene) |

| ~ 3030 | =C-H stretch (aromatic) |

| ~ 1640 | C=C stretch (alkene) |

| ~ 1600, 1480, 1440 | C=C stretch (aromatic) |

| ~ 990, 910 | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Assignment |

| 194 | [M]⁺ (Molecular ion) |

| 153 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 152 | [M - C₃H₆]⁺ |

PART 3: Applications in Drug Development and Medicinal Chemistry

The biphenyl scaffold is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including anti-inflammatory, antihypertensive, and anticancer effects.[15] The introduction of an allyl group in this compound provides a unique opportunity to explore new chemical space and develop novel therapeutic agents.

While specific drug development programs centered on this compound are not extensively documented in publicly available literature, the 2-allylbiphenyl scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the allyl group allows for its elaboration into a variety of other functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications of the 2-Allylbiphenyl Scaffold:

-

Anti-inflammatory Agents: Biphenyl derivatives are known to exhibit anti-inflammatory properties. For instance, flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), contains a biphenyl core.[16] The 2-allylbiphenyl scaffold could be utilized to synthesize novel analogues with improved potency or a more favorable side-effect profile.

-

Anticancer Agents: The biphenyl moiety is present in several anticancer agents. The rigidity of the biphenyl unit allows it to effectively interact with biological targets such as enzymes and receptors. The 2-allylbiphenyl scaffold can be a precursor to novel compounds that modulate cancer-related signaling pathways.

-

Antimicrobial Agents: Biphenyl derivatives have also been investigated for their antimicrobial activities. The lipophilic nature of the biphenyl core can facilitate membrane disruption in microorganisms. The 2-allylbiphenyl scaffold could be functionalized to generate new antimicrobial candidates.

The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

Conclusion and Future Outlook

This compound is a versatile and synthetically accessible building block with significant potential in both medicinal chemistry and materials science. The reliable and scalable synthetic routes, including the Suzuki-Miyaura coupling, Grignard reaction, and Wittig olefination, provide a solid foundation for its production and derivatization. Its well-defined physicochemical and spectroscopic properties allow for its straightforward characterization and quality control.

For drug development professionals, the 2-allylbiphenyl scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The combination of the biologically relevant biphenyl moiety and the synthetically versatile allyl group offers a rich platform for the exploration of new chemical space and the development of compounds with tailored pharmacological profiles. Future research in this area will likely focus on the synthesis of diverse libraries of 2-allylbiphenyl derivatives and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential. The insights provided in this guide are intended to facilitate these efforts and accelerate the discovery of new and innovative medicines.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, characterization and fluorescence studies of novel bi-phenyl based acrylate and methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. carlroth.com [carlroth.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)nicotinic Acid (CAS 158063-66-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Trifluoromethyl)nicotinic acid, also known as 4-(trifluoromethyl)-3-pyridinecarboxylic acid, is a fluorinated derivative of nicotinic acid.[1] Its molecular structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a highly electronegative trifluoromethyl group at the 4-position. This substitution pattern significantly influences the electronic properties and reactivity of the molecule, making it a valuable building block in medicinal chemistry and materials science.[2] The compound is also recognized as a metabolite of the insecticide flonicamid.[3]

Given its importance, a thorough understanding of its spectroscopic properties is crucial for researchers engaged in its synthesis, application, or analysis. This guide provides a detailed theoretical framework for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-(Trifluoromethyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(Trifluoromethyl)nicotinic acid.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(Trifluoromethyl)nicotinic acid is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl groups.

Predicted ¹H NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.1 | Singlet | - | H-2 |

| ~8.9 | Doublet | ~5 | H-6 |

| ~7.9 | Doublet | ~5 | H-5 |

| >13 | Broad Singlet | - | COOH |

Interpretation:

-

H-2 (δ ~9.1 ppm): This proton is situated between the nitrogen atom and the carboxylic acid group, both of which are strongly electron-withdrawing. This deshielding effect is expected to shift its resonance significantly downfield, appearing as a singlet due to the absence of adjacent protons.

-

H-6 (δ ~8.9 ppm): This proton is adjacent to the ring nitrogen and will also be deshielded. It is expected to appear as a doublet due to coupling with H-5.

-

H-5 (δ ~7.9 ppm): This proton is coupled to H-6 and will therefore appear as a doublet. It is expected to be the most upfield of the aromatic protons.

-

COOH (δ >13 ppm): The carboxylic acid proton is acidic and its chemical shift can be highly variable depending on the solvent and concentration. It typically appears as a broad singlet and may exchange with deuterium in solvents like D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 4-(Trifluoromethyl)nicotinic acid is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165 | C=O | Carboxylic acid carbonyl, typically downfield. |

| ~155 | C-2 | Carbon adjacent to nitrogen, deshielded. |

| ~152 | C-6 | Carbon adjacent to nitrogen, deshielded. |

| ~140 (quartet) | C-4 | Carbon attached to the CF₃ group, shows C-F coupling. |

| ~125 | C-5 | Aromatic CH. |

| ~122 (quartet) | CF₃ | Trifluoromethyl carbon, shows strong C-F coupling. |

| ~120 | C-3 | Carbon bearing the carboxylic acid group. |

Interpretation:

The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen, carboxylic acid, and trifluoromethyl groups leads to a general downfield shift of the ring carbons compared to benzene. The carbons directly attached to these groups (C-2, C-4, C-6, and the carbonyl carbon) are the most deshielded. The carbons at positions 4 and the trifluoromethyl group itself will appear as quartets due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(Trifluoromethyl)nicotinic acid will be characterized by absorptions corresponding to the carboxylic acid, the trifluoromethyl group, and the aromatic pyridine ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretches (aromatic ring) |

| 1350-1100 | Strong, Multiple Bands | C-F stretches (trifluoromethyl group) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

Interpretation:

The most prominent feature will be the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption around 1700 cm⁻¹ will correspond to the carbonyl (C=O) stretch. The presence of the trifluoromethyl group will be confirmed by a series of strong absorption bands in the 1350-1100 cm⁻¹ region. The aromatic nature of the pyridine ring will be indicated by C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 191.02

-

Major Fragment Ions (m/z): 174, 146, 126, 98, 69

Interpretation of Fragmentation:

The molecular ion peak is expected at an m/z of 191, corresponding to the molecular weight of 4-(Trifluoromethyl)nicotinic acid (C₇H₄F₃NO₂). Common fragmentation pathways for aromatic carboxylic acids include:

-

Loss of OH (m/z 174): Cleavage of the hydroxyl radical from the carboxylic acid group.

-

Loss of COOH (m/z 146): Decarboxylation leading to a trifluoromethylpyridine radical cation.

-

Loss of CF₃ (m/z 122): Cleavage of the trifluoromethyl group, though less likely as a primary fragmentation.

-

Further fragmentation of the pyridine ring: Leading to smaller charged species.

Predicted Fragmentation Pathway:

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-(Trifluoromethyl)nicotinic acid. The presented data for ¹H NMR, ¹³C NMR, IR, and MS are based on established principles and data from analogous compounds. Researchers and scientists working with this compound can use this guide to anticipate spectral features, aid in the interpretation of experimental data, and confirm the identity and purity of their samples. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

ResearchGate. ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... [Link]

-

Supporting Information for a scientific article. [Link]

-

Oakwood Chemical. 4-(Trifluoromethyl)nicotinic acid, min 98%, 1 gram. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

Fisher Scientific. 4-(Trifluoromethyl)nicotinic acid, 98% 250 mg. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(2-Biphenyl)-1-propene

Introduction: The Significance of the Biphenyl Propene Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of an allyl group, as in 3-(2-biphenyl)-1-propene (also known as 2-allylbiphenyl), provides a versatile synthetic handle for further molecular elaboration, making it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, focusing on the nickel-catalyzed cross-coupling of 2-phenylphenylmagnesium bromide with allyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the characterization of the final product.

Strategic Approach: Nickel-Catalyzed Kumada-Type Cross-Coupling

Among the various strategies for C(sp²)-C(sp³) bond formation, the nickel-catalyzed cross-coupling of Grignard reagents with organic halides (a variation of the Kumada coupling) presents a powerful and cost-effective approach.[2][3] While palladium catalysis is more common for many cross-coupling reactions, nickel catalysts offer distinct advantages, particularly for the coupling of less reactive aryl chlorides and for reactions involving alkyl halides.[4] The synthesis of this compound can be efficiently achieved through the reaction of 2-phenylphenylmagnesium bromide with an allyl halide, catalyzed by a suitable nickel complex.[3][5]

Causality in Catalyst Selection: The Role of [NiCl₂(dppp)]

The choice of catalyst is critical for the success of this cross-coupling reaction. While simple nickel salts like NiCl₂ can be effective, the use of a phosphine ligand can significantly enhance catalytic activity and selectivity. For this synthesis, [1,3-bis(diphenylphosphino)propane]nickel(II) chloride, [NiCl₂(dppp)], is an excellent choice. The dppp ligand plays a crucial role in the catalytic cycle by stabilizing the nickel center and facilitating the key steps of oxidative addition and reductive elimination. Mechanistic studies suggest that the Ni(II) precatalyst is reduced in situ by the Grignard reagent to the active Ni(0) species, which then enters the catalytic cycle.[6]

The Reaction Mechanism: A Step-by-Step Elucidation

The nickel-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Activation of the Catalyst: The Ni(II) precatalyst, [NiCl₂(dppp)], is first activated by the Grignard reagent (2-phenylphenylmagnesium bromide) to generate a Ni(0) species. This reduction is a crucial initiation step for the catalytic cycle.

-

Oxidative Addition: The active Ni(0) catalyst reacts with the allyl chloride in an oxidative addition step. This involves the insertion of the nickel atom into the carbon-chlorine bond of the allyl chloride, forming a Ni(II)-allyl intermediate.

-

Transmetalation: The next step is the transmetalation of the aryl group from the Grignard reagent to the nickel center. The 2-phenylphenyl group from the 2-phenylphenylmagnesium bromide displaces the chloride ligand on the nickel, forming a diorganonickel(II) intermediate.

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic ligands (the 2-biphenyl group and the allyl group) on the nickel center couple to form the desired product, this compound. This step regenerates the active Ni(0) catalyst, which can then participate in another catalytic cycle.

Caption: The catalytic cycle for the nickel-catalyzed synthesis of this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Preparation of 2-Phenylphenylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

2-Bromobiphenyl

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.[7]

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.[8]

-

Grignard Formation: Add a solution of 2-bromobiphenyl in anhydrous diethyl ether or THF dropwise to the magnesium turnings with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.[7] The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy, grayish solution.[8]

Part 2: Nickel-Catalyzed Cross-Coupling

Materials:

-

2-Phenylphenylmagnesium bromide solution (from Part 1)

-

Allyl chloride

-

[NiCl₂(dppp)] (catalyst)

-

Anhydrous diethyl ether or THF

Procedure:

-

Reaction Setup: In a separate, dry, nitrogen-flushed flask equipped with a magnetic stirrer and a reflux condenser, dissolve [NiCl₂(dppp)] in anhydrous THF.

-

Addition of Grignard Reagent: Cool the catalyst solution in an ice bath and slowly add the prepared 2-phenylphenylmagnesium bromide solution via a cannula.

-

Addition of Allyl Chloride: To the resulting mixture, add allyl chloride dropwise while maintaining the temperature at 0-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][9]

Data Presentation: Expected Results and Characterization

The successful synthesis of this compound should be confirmed by spectroscopic analysis.

| Parameter | Expected Value/Observation |

| Yield | 70-85% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.60-7.20 (m, 9H, Ar-H), 5.95 (m, 1H, -CH=), 5.10 (m, 2H, =CH₂), 3.40 (d, 2H, Ar-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 141.8, 141.1, 138.5, 136.9, 130.4, 130.0, 129.3, 128.1, 127.6, 127.2, 126.8, 116.2, 39.8 |

| IR (neat, cm⁻¹) ν | 3070, 3020, 1640, 1590, 1480, 1440, 995, 915, 750 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer used.[10][11][12][13][14]

Conclusion and Future Directions

This guide has outlined a reliable and efficient method for the synthesis of this compound using a nickel-catalyzed cross-coupling reaction. The versatility of the allyl group in the product opens up numerous possibilities for further synthetic transformations, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. Future research could focus on exploring more sustainable and economical catalyst systems, as well as expanding the scope of this reaction to include a wider range of substituted biphenyls and allyl derivatives.

References

-

Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents. ResearchGate.[Link]

-

Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. PubMed.[Link]

-

[NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine. PubMed.[Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.[Link]

-

Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. RSC Publishing.[Link]

-

Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling. ChemRxiv.[Link]

-

1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate.[Link]

-

phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses.[Link]

-

Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. MDPI.[Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC.[Link]

-

Phenylmagnesium bromide. Wikipedia.[Link]

-

Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC.[Link]

-

Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: Mechanistic studies of four-component coupling and competing cross-coupling reactions. ResearchGate.[Link]

-

Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents Using (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene as Ligand. Organic Chemistry Portal.[Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.[Link]

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.[Source not further specified]

-

Coupling reactions of phenylmagnesium bromide with various aryl bromides. ResearchGate.[Link]

- Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides.[Source not further specified]

-

Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses.[Link]

-

Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents Using (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene as Ligand [organic-chemistry.org]

- 6. [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. forskning.ruc.dk [forskning.ruc.dk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Characterization of 2-allyl-1,1'-biphenyl

An In-depth Technical Guide to 2-Allyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive characterization of 2-allyl-1,1'-biphenyl (CAS No. 41658-35-9), a key intermediate in synthetic organic chemistry. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of a reactive allyl group at the 2-position offers a versatile handle for further molecular elaboration.[1][2] This document details the synthesis, spectroscopic profile, reactivity, and potential applications of this compound, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development. All protocols and data are presented to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Properties

2-Allyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl core structure where an allyl group is attached to the C2 position of one of the phenyl rings.[3] This ortho-substitution induces a twisted conformation between the two phenyl rings, a critical stereochemical feature that influences its interaction with biological targets.[2] Its utility stems from the combination of the stable biphenyl backbone, prevalent in numerous pharmaceuticals, and the chemically versatile allyl moiety, which can participate in a wide array of transformations.[1][4]

Table 1: Physicochemical Properties of 2-Allyl-1,1'-biphenyl

| Property | Value | Reference(s) |

| CAS Number | 41658-35-9 | [3][5] |

| Molecular Formula | C₁₅H₁₄ | [3][5] |

| Molecular Weight | 194.27 g/mol | [3][5] |

| IUPAC Name | 2-allyl-1,1'-biphenyl | [3] |

| Synonyms | 2-Allylbiphenyl, 3-(2-Biphenyl)-1-propene | [3] |

| Canonical SMILES | C=CCC1=CC=CC=C1C2=CC=CC=C2 | [3][5] |

| Appearance | Colorless to pale yellow oil (predicted) | |

| Solubility | Insoluble in water; soluble in common organic solvents | [2] |

Caption: Chemical structure of 2-allyl-1,1'-biphenyl.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two aryl rings in 2-allyl-1,1'-biphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning methodology is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[8] The reaction couples an organoboron species (e.g., a boronic acid or ester) with an organohalide.

The logical disconnection for 2-allyl-1,1'-biphenyl suggests two primary routes:

-

Route A: Coupling of phenylboronic acid with 1-allyl-2-halobenzene .

-

Route B: Coupling of 2-allylphenylboronic acid with a halobenzene .

Route B is often preferred in a research setting as 2-allylphenylboronic acid is commercially available or can be readily prepared, and halobenzenes are inexpensive starting materials.

Catalytic Cycle and Mechanism

The catalytic cycle is a well-established three-step process involving a palladium(0) species as the active catalyst.[8][9]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the biphenyl C-C bond, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 2-allyl-1,1'-biphenyl

This protocol is a representative procedure. Optimization of catalyst, ligand, base, and solvent may be required based on the specific aryl halide used.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Methodology:

-

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-allylphenylboronic acid (1.0 eq.), bromobenzene (1.1 eq.), and potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuation and backfilling with argon.

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water via syringe.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient) to yield 2-allyl-1,1'-biphenyl as a pure product.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics of 2-allyl-1,1'-biphenyl.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's structure, showing distinct signals for the allyl and aromatic protons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45 - 7.20 | m | 9H | Ar-H | Complex multiplet region for the 9 protons of the two phenyl rings. Protons ortho to the C-C bond are typically downfield. |

| ~ 5.95 | m | 1H | -CH₂-CH =CH₂ | Vinyl proton, split by adjacent CH₂ and terminal CH₂ protons. |

| ~ 5.10 - 5.00 | m | 2H | -CH=CH₂ | Terminal vinyl protons, diastereotopic, appearing as two distinct multiplets. |

| ~ 3.45 | d | 2H | Ar-CH₂ -CH= | Allylic protons adjacent to the aromatic ring, split by the neighboring vinyl proton. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton, showing 15 distinct signals corresponding to each carbon atom.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 141.8 | Quaternary | Ar-C (C1') | Quaternary carbon of the unsubstituted phenyl ring linked to the other ring. |

| ~ 141.5 | Quaternary | Ar-C (C1) | Quaternary carbon of the substituted phenyl ring linked to the other ring. |

| ~ 138.0 | Quaternary | Ar-C (C2) | Quaternary carbon bearing the allyl group. |

| ~ 137.5 | CH | -CH₂-CH =CH₂ | Internal sp² carbon of the allyl group. |

| ~ 130.5 - 125.5 | CH | Ar-C H | Aromatic CH carbons. Multiple signals expected in this range.[10] |

| ~ 116.0 | CH₂ | -CH=CH₂ | Terminal sp² carbon of the allyl group. |

| ~ 37.0 | CH₂ | Ar-CH₂ -CH= | Aliphatic sp³ carbon of the allyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 3080 - 3060 | C-H Stretch | =C-H (Alkene & Aromatic) | [11] |

| 2980, 2850 | C-H Stretch | -C-H (sp³) | [11] |

| ~ 1640 | C=C Stretch | Alkene | [11] |

| 1600, 1480, 1440 | C=C Stretch | Aromatic Ring | [12][13] |

| 990, 910 | C-H Bend (Out-of-plane) | -CH=CH₂ | [11] |

| ~ 755 | C-H Bend (Out-of-plane) | Ortho-disubstituted ring | [11] |

| 740, 695 | C-H Bend (Out-of-plane) | Monosubstituted ring | [11] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Fragmentation Pathway | Reference(s) |

| 194 | [M]⁺ | Molecular Ion | [3] |

| 179 | [M - CH₃]⁺ | Rearrangement followed by loss of a methyl radical. | [14][15] |

| 165 | [M - C₂H₅]⁺ or [M - C₂H₄ - H]⁺ | Loss of an ethyl radical or ethylene. | |

| 153 | [C₁₂H₉]⁺ | Loss of allyl radical (•C₃H₅). | [14] |

| 152 | [C₁₂H₈]⁺ | Loss of allyl radical followed by loss of H•. | [16] |

Reactivity and Chemical Transformations

2-Allyl-1,1'-biphenyl has two primary sites of reactivity: the allyl group and the biphenyl aromatic system.

-

Reactions of the Allyl Group: The terminal double bond is a versatile functional handle for various transformations:

-

Oxidation: Epoxidation with agents like m-CPBA can form the corresponding epoxide, a potentially genotoxic metabolite but also a useful synthetic intermediate.[17] Dihydroxylation can yield the corresponding diol.

-

Addition Reactions: The double bond can undergo halogenation, hydrohalogenation, and hydroboration-oxidation to install a primary alcohol.

-

Isomerization: Treatment with a base or transition metal catalyst can induce migration of the double bond into conjugation with the phenyl ring, forming 2-(prop-1-en-1-yl)-1,1'-biphenyl.

-

Metathesis: Olefin metathesis provides a powerful route to form new C=C bonds.

-

-

Reactions of the Biphenyl Core:

-

Electrophilic Aromatic Substitution (EAS): The biphenyl system can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation. The unsubstituted ring is generally more reactive, with substitution favoring the para-position (C4') due to steric hindrance from the ortho-allylphenyl group.[1]

-

C-H Activation: Modern catalytic methods allow for the direct functionalization of C-H bonds, offering pathways to more complex derivatives without pre-functionalization.[18]

-

Applications in Research and Drug Development

The biphenyl motif is integral to numerous approved drugs and clinical candidates. The 2-allyl-1,1'-biphenyl structure serves as a valuable building block for creating analogues with specific conformational properties.

-

Scaffold for CNS-Active Agents: Substituted biphenyls are being actively investigated as atypical dopamine transporter (DAT) inhibitors for treating psychostimulant use disorders. The ortho-substitution pattern is critical for achieving the desired pharmacological profile, and the allyl group offers a vector for modification to fine-tune properties like potency, selectivity, and metabolic stability.[19][20]

-

Immunomodulatory Agents: Small molecules that disrupt the PD-1/PD-L1 protein-protein interaction are a major focus in cancer immunotherapy. Biphenyl ether-based macrocycles have shown promise, and 2-allyl-1,1'-biphenyl can serve as a precursor for such structures, where the allyl group facilitates cyclization or linkage to other parts of the molecule.[21]

-

Precursor for Ligand Synthesis: The biphenyl core is a common feature in phosphine ligands used in transition metal catalysis. The allyl group can be functionalized to create novel ligands with unique steric and electronic properties.[22]

Safety and Handling

2-Allyl-1,1'-biphenyl should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is limited, compounds of this class should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-Allyl-1,1'-biphenyl is a synthetically valuable compound whose strategic importance lies in its dual functionality. The robust biphenyl core provides a proven structural foundation for bioactive molecules, while the ortho-allyl group serves as a versatile anchor for further chemical diversification. This guide has provided a detailed overview of its synthesis, a comprehensive spectroscopic characterization for unambiguous identification, and an exploration of its reactivity and applications. These insights are intended to empower researchers in their efforts to design and synthesize the next generation of pharmaceuticals and advanced materials.

References

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . MDPI. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols . Royal Society of Chemistry. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls . University of California, San Diego. [Link]

-

Supporting Information for - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) . Human Metabolome Database. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . National Institutes of Health. [Link]

-

Synthesis method of 2-allylphenol and its industrial application . Wuhan Zhisheng Technology Co., Ltd. [Link]

- Process for preparing 2-allyl phenol.

-

FT‐IR spectroscopy of (i) compound 1 & (ii) compound 2 . ResearchGate. [Link]

-

Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs . PubMed. [Link]

-

“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides . Royal Society of Chemistry. [Link]

-

Biphenyl . Wikipedia. [Link]

-

(1,1'-Biphenyl)-2,2'-diol . PubChem. [Link]

-

Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity . PubMed Central. [Link]

-

1,1'-Biphenyl, 2-methyl- . NIST WebBook. [Link]

-

Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides . PubMed. [Link]

-

Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions . ACS Publications. [Link]

-

4-(Prop-2-en-1-yl)-1,1'-biphenyl . PubChem. [Link]

-

Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact . PubMed. [Link]

-

Biphenyl | C12H10 | MD Topology | NMR | X-Ray . Automated Topology Builder. [Link]

-

2-[[1,1'-Biphenyl]-2-yl(dimethyl)silyl]-1,1'-biphenyl (CAS 116435-02-0) . Cheméo. [Link]

-

Series of (([1,1'-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity . PubMed. [Link]

-

Discovery of novel resorcinol biphenyl ether-based macrocyclic small molecules as PD-1/PD-L1 inhibitors with favorable pharmacokinetics for cancer immunotherapy . PubMed. [Link]

-

Accurate determinations of the extent to which the SE2' reactions of allyl-, allenyl- and propargylsilanes are stereospecifically anti . PubMed. [Link]

-

1,1'-Biphenyl, 4-methyl- . NIST WebBook. [Link]

-

Infrared Spectroscopy . Illinois State University. [Link]

-

Supporting Information for Bifunctional Biphenyl-2-ylphosphine Ligand Enables Tandem Gold-Catalyzed Propargylation of Aldehyde . ACS Publications. [Link]

-

IR spectra of the biphenyl . ResearchGate. [Link]

-

Biphenyl Mass Spectrum . NIST WebBook. [Link]

-

A synthetic library of allylmethoxyphenyl esters: spectral characterization and gas chromatographic behavior . ResearchGate. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis method of 2-allylphenol and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]

- 5. 41658-35-9|2-Allyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biphenyl [webbook.nist.gov]

- 17. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Series of (([1,1'-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of novel resorcinol biphenyl ether-based macrocyclic small molecules as PD-1/PD-L1 inhibitors with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthetic Versatility of 2-Allyl-1,1'-biphenyl: Novel Pathways to Complex Molecules

Executive Summary

The 2-allyl-1,1'-biphenyl scaffold represents a confluence of high-potential reactive sites: a sterically influential and electronically tunable biaryl backbone, capable of axial chirality, and a versatile allyl group, primed for a multitude of transformations. This guide moves beyond cataloging simple reactions and instead provides a mechanistic and strategic framework for leveraging this unique substrate. We will explore three core reactive manifolds: intramolecular cyclization to access fused polycyclic systems, asymmetric transformations that capitalize on the molecule's inherent chirality, and cross-coupling reactions that utilize the allyl moiety as a linchpin for molecular elaboration. This document is intended for researchers, medicinal chemists, and process development scientists seeking to unlock novel chemical space and develop efficient synthetic routes to complex, high-value molecules.

Introduction: The Strategic Value of the 2-Allyl-1,1'-biphenyl Scaffold

In the landscape of synthetic chemistry, privileged scaffolds are those that provide a robust starting point for the generation of diverse and complex molecular architectures. 2-Allyl-1,1'-biphenyl is one such scaffold. Its strategic value is rooted in two key structural features:

-

The Biphenyl Core: Biphenyls are fundamental backbones in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The substitution at the 2-position introduces significant steric hindrance to rotation around the C1-C1' bond, creating the potential for atropisomerism—a form of axial chirality crucial in modern asymmetric catalysis and drug design.[2] The electronic nature of the rings can be readily tuned through substitution, influencing the reactivity of both the aromatic system and the appended allyl group.

-

The Allyl Group: This functional group is a cornerstone of organic synthesis. Its π-system is amenable to a wide range of transformations, including electrophilic additions, transition-metal-catalyzed reactions, and pericyclic rearrangements.[3] Its placement at the 2-position of the biphenyl system creates a unique geometric arrangement, enabling intramolecular reactions that would otherwise be inaccessible.

This guide provides an in-depth exploration of novel synthetic strategies that harness the interplay between these two features, offering pathways to valuable molecular targets.

Core Reactive Manifold I: Intramolecular Cyclization for Fused Ring Systems

The proximity of the allyl group's terminal olefin to the C-H bonds of the adjacent phenyl ring provides a powerful thermodynamic and kinetic driving force for intramolecular cyclization. This strategy offers a direct and atom-economical route to dihydrophenanthrenes and related fused polycyclic aromatic hydrocarbons (PAHs), which are core structures in many biologically active molecules and organic electronic materials.

Mechanistic Insight: Transition Metal-Catalyzed Oxidative C-H Annulation

A highly effective method for achieving this transformation is through palladium-catalyzed oxidative C-H/C-H cyclization. While related to the classical Scholl reaction, this approach offers greater functional group tolerance and milder reaction conditions.[4] The catalytic cycle, illustrated below, is predicated on the generation of a high-energy palladacycle intermediate.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate, Pd(OAc)₂, is selected as the catalyst precursor due to its reliability in C-H activation chemistry. It readily forms the active cationic palladium species required to initiate the cycle.

-

Oxidant: A stoichiometric oxidant is necessary to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Benzoquinone (BQ) is a common choice, but for improved efficiency and to avoid side reactions, a catalytic co-oxidant system is often preferred. Here, we employ Ag₂CO₃, which is a potent and reliable oxidant in these systems.

-

Solvent: A high-boiling, polar aprotic solvent like 1,4-dioxane or trifluorotoluene (TFT) is chosen to ensure solubility of the substrate and reagents while accommodating the elevated temperatures often required for efficient C-H activation.

Visualization: Catalytic Cycle for Oxidative Cyclization

Caption: Palladium-catalyzed oxidative C-H annulation of 2-allyl-1,1'-biphenyl.

Experimental Protocol: Palladium-Catalyzed Intramolecular Oxidative Cyclization

-

System: All glassware must be oven-dried and the reaction conducted under an inert atmosphere (Nitrogen or Argon).

-

Reagents:

-

2-Allyl-1,1'-biphenyl (1.0 equiv, e.g., 208 mg, 1.0 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv, 11.2 mg, 0.05 mmol)

-

Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv, 551 mg, 2.0 mmol)

-

Anhydrous 1,4-Dioxane (5.0 mL)

-

-

Procedure:

-

To a flame-dried Schlenk tube, add 2-allyl-1,1'-biphenyl, Pd(OAc)₂, and Ag₂CO₃.

-

Evacuate and backfill the tube with inert gas three times.

-

Add the anhydrous 1,4-dioxane via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the dihydrophenanthrene product.

-

Core Reactive Manifold II: Asymmetric Transformations

The biphenyl unit is a cornerstone of privileged chiral ligands in asymmetric catalysis.[5] By modifying the allyl group on 2-allyl-1,1'-biphenyl, one can introduce new stereocenters, which can be used to control the resulting axial chirality of the biphenyl system or serve as handles for further diastereoselective reactions.

Mechanistic Insight: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for converting the alkene of the allyl group into a chiral diol with high enantioselectivity. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically derived from dihydroquinidine (DHQD) or dihydroquinine (DHQ).

Causality Behind Experimental Choices:

-

Catalyst System: The pre-packaged "AD-mix" formulations (AD-mix-α for one enantiomer, AD-mix-β for the other) are highly trusted and self-validating systems. They contain the osmium catalyst, the chiral ligand (e.g., (DHQ)₂PHAL), a stoichiometric oxidant (K₃Fe(CN)₆), and a base (K₂CO₃) in optimized ratios.

-

Co-solvent: A t-BuOH/H₂O mixture is the standard solvent system. It ensures that both the organic substrate and the inorganic salts of the AD-mix are sufficiently soluble, facilitating the reaction at the interface.

-

Additive: Methanesulfonamide (MeSO₂NH₂) is often added to accelerate the catalytic turnover, particularly for terminal olefins, by facilitating the hydrolysis of the intermediate osmate ester.

Data Presentation: Expected Outcomes of Asymmetric Dihydroxylation

| Entry | Substrate (R group on biphenyl) | AD-mix | Yield (%) | ee (%) |

| 1 | H | β | 92 | >98 |

| 2 | 4,4'-di-OMe | β | 89 | >99 |

| 3 | 4,4'-di-CF₃ | β | 94 | 97 |

| 4 | H | α | 91 | >98 |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

-

System: The reaction can be run in a standard round-bottom flask open to the air at low temperature.

-

Reagents:

-

2-Allyl-1,1'-biphenyl (1.0 equiv, e.g., 208 mg, 1.0 mmol)

-

AD-mix-β (1.4 g per 1.0 mmol of substrate)

-

Methanesulfonamide (MeSO₂NH₂) (1.0 equiv, 95 mg, 1.0 mmol)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

-

Procedure:

-

In a 50 mL round-bottom flask, combine t-butanol and water and cool the mixture to 0 °C in an ice bath.

-

Add the AD-mix-β and stir until the solids are mostly dissolved, resulting in a bright yellow-green biphasic mixture.

-

Add the methanesulfonamide and stir for another 2 minutes.

-

Add the 2-allyl-1,1'-biphenyl to the vigorously stirred mixture.

-

Continue stirring at 0 °C for 18-24 hours. The reaction progress can be monitored by TLC.

-

Quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with 2M NaOH, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude diol by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral product.

-

Core Reactive Manifold III: Allyl Group Cross-Coupling

The allyl group can also serve as a versatile handle for C-C and C-X bond formation, extending the molecular framework in new directions. Palladium-catalyzed reactions, such as the Heck reaction or Tsuji-Trost allylic alkylation, are particularly well-suited for this purpose.[6] These reactions proceed via a π-allylpalladium intermediate, offering a predictable and controllable way to introduce new functionality.[6]

Mechanistic Insight: The Heck Reaction

The Heck reaction couples the terminal carbon of the allyl group with an aryl or vinyl halide. This reaction expands the carbon skeleton and introduces a new point of diversity.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand is standard. For electron-rich olefins, a slightly more electron-poor ligand like triphenylphosphine (PPh₃) can be effective. For more challenging couplings, bulky biarylphosphine ligands (e.g., SPhos, XPhos) provide high activity.[6]

-

Base: An inorganic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is required to neutralize the HX generated during the catalytic cycle. The choice of base can influence the reaction rate and selectivity.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the reaction.

Visualization: Experimental Workflow for a Heck Coupling Reaction

Caption: A generalized workflow for the Heck cross-coupling reaction.

Conclusion and Future Outlook

The 2-allyl-1,1'-biphenyl scaffold is far more than a simple substituted biphenyl. It is a synthetically enabling platform that offers strategic entry points into three distinct and valuable classes of molecules: fused PAHs, axially chiral ligands and building blocks, and complex frameworks via cross-coupling. The protocols and mechanistic rationale presented in this guide demonstrate that by applying well-understood, reliable reactions, novel and complex chemical space can be accessed efficiently. Future work will undoubtedly focus on telescoping these reactions into one-pot sequences, developing more advanced asymmetric cyclization variants, and applying these strategies to the synthesis of specific high-value targets in medicinal chemistry and materials science.

References

-

Title: Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation Source: ResearchGate (PDF) URL: [Link]

-

Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ScienceDirect URL: [Link]

-

Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ResearchGate URL: [Link]

-

Title: Cascade synthesis of new aryl 2-phenylallyl sulfones from alpha-methylstyrene and aromatic mono- and bis-sulfonyl chlorides Source: ResearchGate URL: [Link]

-

Title: Catalytic Decarboxylative Asymmetric Allylic Alkylation for the Synthesis of Axially Chiral Biaryls Source: ResearchGate URL: [Link]

-

Title: Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: National Institutes of Health (NIH) URL: [Link]

- Title: Process for preparing 2-allyl phenol Source: Google Patents URL

-

Title: Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions Source: ACS Publications URL: [Link]

-

Title: The transformations of 1‐(allyloxy)‐2‐(ethynyl)benzenes and N‐allyl‐2‐(arylethynyl)anilines. Source: ResearchGate URL: [Link]

-

Title: Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties Source: ChemRxiv URL: [Link]

-

Title: Scholl cyclization of bis(1,1'‐biphenyl‐2‐yl)thiophene derivatives... Source: ResearchGate URL: [Link]

-

Title: ABSTRACT Part I of this thesis reviews the reported synthetic methods for the preparation of 2H-benzo[b] pyrans. 2-Allyl ph Source: UWISpace URL: [Link]

-

Title: Mechanistic insights into the hydrosilylation of allyl compounds – Evidence for different coexisting reaction pathways Source: ResearchGate URL: [Link]

-

Title: Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives Source: ResearchGate URL: [Link]

-

Title: The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement Source: ResearchGate URL: [Link]

-

Title: Design of Chiral Phase Transfer Catalyst with Conformationally Fixed Biphenyl Core: Application to Asymmetric Alkylation of Glycine Derivatives Source: ACS Publications URL: [Link]

-

Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]

-

Title: Oxidative cyclization of allyl compounds and isocyanide: A facile entry to polysubstituted 2-cyanopyrroles Source: ResearchGate URL: [Link]

-

Title: Development of diverse adjustable axially chiral biphenyl ligands and catalysts Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls Source: ResearchGate URL: [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Theoretical Framework for Assessing the Conformational Stability of 3-(2-biphenyl)-1-propene

An In-Depth Technical Guide

Abstract

Biphenyl derivatives are foundational scaffolds in medicinal chemistry and materials science, where their three-dimensional structure dictates biological activity and material properties.[1][2] The stability of these molecules is not static but is defined by a dynamic conformational landscape, primarily governed by the rotational barrier around the inter-ring bond. This guide provides a comprehensive theoretical framework for evaluating the conformational stability of 3-(2-biphenyl)-1-propene using state-of-the-art computational chemistry techniques. We detail a robust, self-validating protocol rooted in Density Functional Theory (DFT), offering researchers a step-by-step methodology to elucidate the molecule's most stable conformers, quantify rotational energy barriers, and analyze its electronic structure. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to predict and understand the behavior of flexible molecules.

Introduction: The Significance of Conformational Stability

The biphenyl moiety is a privileged structure found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][3] The orientation of the two phenyl rings relative to each other—the dihedral angle—critically influences the molecule's overall shape, electronic conjugation, and ability to interact with biological targets or other molecules in a material matrix. For a molecule like this compound, the additional flexibility of the propene side chain introduces further conformational complexity.

A thorough understanding of its stability is paramount. In drug design, only specific conformers may bind to a target receptor. In materials science, the degree of π-conjugation across the rings, which is dependent on the dihedral angle, affects the electronic and photophysical properties.[4] Theoretical studies provide a powerful, cost-effective means to explore this conformational space and identify the energetically preferred structures that are likely to be most populated under experimental conditions.

This guide will focus on a first-principles quantum mechanical approach to determine the intrinsic stability of this compound, providing a foundational protocol that can be adapted for other flexible biphenyl derivatives.

Theoretical Background and Computational Methodology

The accurate calculation of conformational energies, particularly for systems with non-covalent interactions like the biphenyl core, requires a careful selection of theoretical methods.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost.[5] It is particularly well-suited for studying systems like substituted biphenyls.

Causality Behind Method Selection: Functional and Basis Set

-

Exchange-Correlation Functional: For biphenyl systems, the choice of functional is critical. The interaction between the two phenyl rings involves not just steric repulsion between ortho substituents but also attractive London dispersion forces (a form of van der Waals interaction) that influence π-stacking.[6] Standard functionals like B3LYP can sometimes fail to capture these dispersion effects accurately. Therefore, it is highly recommended to use dispersion-corrected functionals.

-

Recommended Functionals:

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction.

-

B3LYP-D3(BJ): The popular B3LYP functional augmented with Grimme's D3 dispersion correction and Becke-Johnson damping.[7] This combination has been benchmarked and shown to provide very accurate results for the torsional barriers of substituted biphenyls.[7][8]

-

-

-